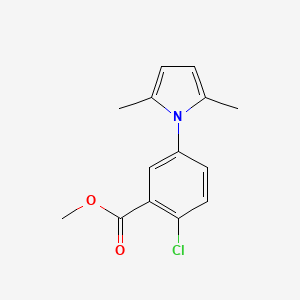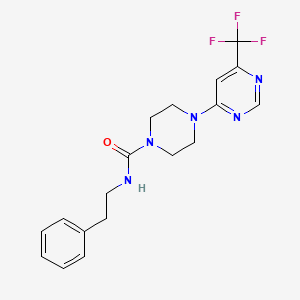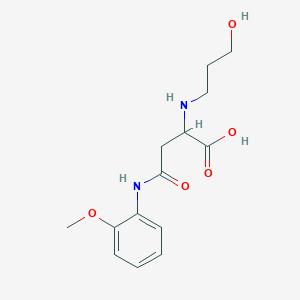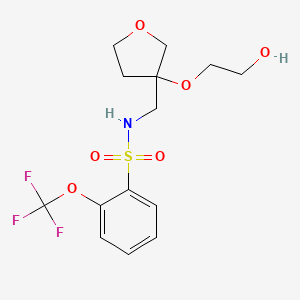![molecular formula C19H18Cl2F3N5O2 B2447018 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone CAS No. 303986-16-5](/img/structure/B2447018.png)
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C19H18Cl2F3N5O2 and its molecular weight is 476.28. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Reactions and Derivatives
Quinoxaline Derivatives
Quinoxaline derivatives, including those similar to the chemical , have been explored for their reactivity with nucleophilic reagents, forming various substituted compounds. These derivatives have shown potential in forming compounds with distinct chemical properties (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983) link.
Synthesis of Fluorinated Derivatives
Research into the synthesis of fluorinated furo- and pyrroloquinoxaline derivatives has been conducted. These syntheses involve reactions that could be related to the structure of the specified chemical, demonstrating the versatility of quinoxaline derivatives in creating fluorinated compounds (Kotovskaya, Perova, Charushin, & Chupakhin, 1999) link.
Quinoxalinethione Derivatives
The synthesis of quinoxalinethione derivatives and their subsequent reactions have been explored. This research shows the possibilities of using quinoxaline derivatives as precursors for various organic compounds (Moustafa, 2000) link.
Trifluoromethyl Derivatives
Studies on the synthesis of trifluoromethyl derivatives of quinoxalines, such as the 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines, highlight the potential for creating complex organic structures from simpler quinoxaline derivatives (Iwata, Sakajyo, & Tanaka, 1994) link.
Applications in Material Science and Biochemistry
Fluorescent Properties
Quinolinone-based Schiff bases, derived from quinoxaline derivatives, have been studied for their fluorescent properties. This research could inform the development of materials with specific optical characteristics (Trávníček, Buchtík, & Němec, 2014) link.
Synthesis of Antimalarials
Quinoxaline derivatives have been investigated for their potential in synthesizing compounds with antimalarial properties, although with varying degrees of success (Nasr, Nabih, & Burckhalter, 1978) link.
Antitumor Ellipticine Derivatives
Research into the synthesis of ellipticine derivatives, related to quinoxalines, shows their exploration in the field of cancer treatment, despite a lack of antitumor properties in some cases (Morón, Rautureau, Huel, Pierré, Berthier, Atassi, & Bisagni, 1993) link.
Photovoltaic Properties
Studies on the photovoltaic properties of quinoxaline derivatives suggest potential applications in the development of organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016) link.
Propriétés
IUPAC Name |
6-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(2-methoxyethylamino)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N5O2/c1-31-7-5-26-17-18(30)29(15-3-2-12(20)9-14(15)28-17)6-4-25-16-13(21)8-11(10-27-16)19(22,23)24/h2-3,8-10H,4-7H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBGOQKFDELOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)
![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)

![N-(3-chloro-2-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2446940.png)
![4-chloro-N-(3,4-dichlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2446942.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2446943.png)



![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(2-chlorobenzenesulfonyl)urea](/img/structure/B2446951.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2446954.png)

![3-(Tert-butyl)-2-propanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2446957.png)